4'-O-Benzyloxy (3S,4S)-Ezetimibe
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Description
4’-O-Benzyloxy (3S,4S)-Ezetimibe is a chemical compound with the molecular formula C31H27F2NO3 and a molecular weight of 499.558 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-O-Benzyloxy (3S,4S)-Ezetimibe, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Metabolism and Pharmacokinetics
Ezetimibe is a lipid-lowering drug that inhibits the intestinal absorption of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients. It is rapidly absorbed and extensively metabolized to ezetimibe-glucuronide, its pharmacologically active form. Ezetimibe undergoes enterohepatic recycling with a terminal half-life of approximately 22 hours, showing about a 2-fold accumulation upon repeated daily administration. The drug is predominantly excreted in the feces, mainly as unchanged ezetimibe, and in urine as ezetimibe-glucuronide, exhibiting a favorable drug-drug interaction profile (Kosoglou et al., 2005).
Lipid-lowering Efficacy
Ezetimibe, in combination with statins, offers a potent approach to lowering LDL cholesterol (LDL-C) and total cholesterol, enabling a significant proportion of patients to achieve recommended LDL-C levels. This combination therapy has been shown to be more effective than monotherapy with either drug in reducing LDL-C and total cholesterol in adults with hypercholesterolemia (Lamb, 2020).
Beyond LDL Cholesterol Reduction
Ezetimibe's effects extend beyond lowering LDL-C. It has shown potential in protecting against cholelithiasis and non-alcoholic fatty liver disease (NAFLD) and appears as an effective lipid-lowering treatment option for various patient groups. However, the potential clinical benefit of these actions with respect to vascular events and overall mortality requires further investigation in appropriately designed trials (Lioudaki et al., 2011).
Analytical Methods and Quality Control
The development of analytical methodologies for ezetimibe's quantification in pharmaceutical formulations and biological matrices is crucial for quality control. Ezetimibe requires strict quality control due to its numerous process-related impurities and degradation products. Various analytical methods have been developed, highlighting the need for specific chiral methods to evaluate its chiral impurities (Rocha et al., 2020).
properties
IUPAC Name |
(3S,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29-,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYVFYMGVLFXQK-OIFRRMEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@@H](C5=CC=C(C=C5)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-O-Benzyloxy (3S,4S)-Ezetimibe |
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